molecular formula C8H6N2O2S B8452751 5-(1H-Pyrazol-4-YL)thiophene-3-carboxylic acid

5-(1H-Pyrazol-4-YL)thiophene-3-carboxylic acid

Cat. No. B8452751
M. Wt: 194.21 g/mol
InChI Key: OIDIBOYMWXTAOH-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

5-(1H-Pyrazol-4-yl)-thiophene-3-carboxylic acid methyl ester (2.8 g, 13.3 mmol) was dissolved in a mixture of methanol (18 mL) and a solution of aqueous sodium hydroxide (1 N, 18 mL) and the mixture stirred at 50° C. for 1.5 hours. The mixture was concentrated under vacuum and acidified with aqueous hydrochloric acid (1N). The resulting precipitate was isolated by filtration and washed with water before drying under vacuum to give the title compound as a white solid (1.77 g). LCMS m/z 195.1 [M+H]+. R.T.=3.23 min (Analytical Method 4). 1H NMR (400 MHz, d6-DMSO): δ 8.1 (s, 1H), 8.0 (m, 2H), 7.45 (s, 1H).
Name
5-(1H-Pyrazol-4-yl)-thiophene-3-carboxylic acid methyl ester
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][NH:13][CH:14]=2)[S:7][CH:6]=1)=[O:4].[OH-].[Na+]>CO>[NH:12]1[CH:11]=[C:10]([C:8]2[S:7][CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:9]=2)[CH:14]=[N:13]1 |f:1.2|

Inputs

Step One
Name
5-(1H-Pyrazol-4-yl)-thiophene-3-carboxylic acid methyl ester
Quantity
2.8 g
Type
reactant
Smiles
COC(=O)C1=CSC(=C1)C=1C=NNC1
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
before drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1N=CC(=C1)C1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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